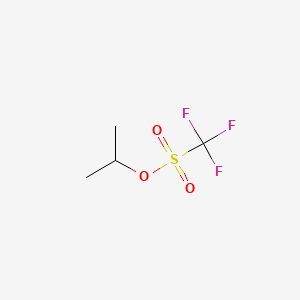

Isopropyl trifluoromethanesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isopropyl trifluoromethanesulfonate (CAS: 41029-44-1) is a highly potent secondary alkylating agent utilized in advanced organic synthesis and pharmaceutical manufacturing. While isopropyl halides (such as iodides and bromides) serve as standard reagents for routine alkylations, the exceptional leaving group ability of the triflate anion imparts extreme electrophilicity to the isopropyl carbon . This makes isopropyl triflate a critical procurement choice for introducing the sterically demanding isopropyl group onto weakly nucleophilic substrates, or when mild, low-temperature conditions are absolutely required to preserve sensitive molecular architectures.

Generic substitution with isopropyl iodide, bromide, or tosylate frequently fails in complex synthesis due to the inherent kinetic challenges of secondary alkylation. Because secondary carbons are sterically hindered, less reactive leaving groups like halides or tosylates require elevated temperatures to force the substitution reaction . However, heating secondary alkyl halides in the presence of basic nucleophiles overwhelmingly triggers the E2 elimination pathway, yielding propene gas rather than the desired alkylated product. Furthermore, for highly deactivated or sterically shielded nucleophiles, generic halides simply lack the electrophilic potential to react, making the highly reactive triflate strictly non-interchangeable for these specific transformations.

Reaction Kinetics: Triflate vs. Tosylate Leaving Group Superiority

When selecting a secondary alkylating agent, the leaving group dictates the required reaction temperature. Isopropyl trifluoromethanesulfonate exhibits solvolysis and nucleophilic substitution rates approximately 10^4 to 10^5 times faster than isopropyl tosylate . This extreme kinetic advantage allows isopropyl triflate to drive reactions to completion at or below room temperature, whereas the tosylate analogue typically requires prolonged heating.

| Evidence Dimension | Relative substitution/solvolysis rate |

| Target Compound Data | ~10^4 to 10^5 relative rate |

| Comparator Or Baseline | Isopropyl tosylate (baseline rate = 1) |

| Quantified Difference | 4 to 5 orders of magnitude faster |

| Conditions | Standard nucleophilic substitution/solvolysis conditions |

Enables the alkylation of sensitive substrates at low temperatures, preventing thermal degradation during synthesis.

Reaction Selectivity: Minimizing E2 Elimination vs. Isopropyl Halides

Secondary alkylations inherently suffer from competing E2 elimination pathways. Using isopropyl iodide often requires elevated temperatures to achieve acceptable substitution rates, which inadvertently increases the proportion of alkene byproducts via elimination. Isopropyl triflate's extreme reactivity permits low-temperature alkylation, drastically shifting the kinetic ratio in favor of the desired SN2 substitution product over elimination .

| Evidence Dimension | Substitution-to-elimination ratio |

| Target Compound Data | High substitution yield at low temperatures (e.g., 0°C to 25°C) |

| Comparator Or Baseline | Isopropyl iodide (requires heating, increasing E2 elimination) |

| Quantified Difference | Significant reduction in alkene byproducts |

| Conditions | Base-mediated alkylation of nucleophiles |

Maximizes the isolated yield of the target molecule and simplifies downstream purification by reducing structurally similar elimination byproducts.

Process Economics: Eliminating Stoichiometric Silver Reagents

In many synthetic protocols, highly reactive isopropylating agents are generated in situ by reacting isopropyl iodide with silver trifluoromethanesulfonate (AgOTf) [1]. Procuring pre-formed isopropyl triflate eliminates the need for this stoichiometric silver salt. This direct substitution removes the cost of precious metal reagents and completely avoids the generation of stoichiometric silver iodide waste, streamlining both the reaction setup and the workup [1].

| Evidence Dimension | Stoichiometric heavy metal requirement |

| Target Compound Data | 0 equivalents of AgOTf required |

| Comparator Or Baseline | In situ generation (requires 1.0+ equivalents of AgOTf per alkylation) |

| Quantified Difference | 100% reduction in silver reagent usage and AgI waste |

| Conditions | Electrophilic isopropylation of weak nucleophiles |

Significantly lowers raw material costs and eliminates heavy metal waste disposal, making it the only viable choice for scaled-up manufacturing.

Alkylation of Weakly Nucleophilic Heterocycles

For the functionalization of triazoles, indoles, and tetrazoles where isopropyl iodide fails to react, isopropyl triflate provides sufficient electrophilicity to achieve high-yielding N- or O-alkylation .

Low-Temperature Functionalization of Thermally Sensitive Intermediates

In the synthesis of complex APIs that degrade upon heating, the 10^4 kinetic advantage over tosylates allows isopropylation to proceed smoothly at sub-ambient temperatures, preserving the integrity of the substrate .

Silver-Free Process Scale-Up

For industrial synthesis where heavy metal waste is strictly regulated or cost-prohibitive, procuring pre-formed isopropyl triflate serves as a direct, clean replacement for in situ AgOTf/isopropyl iodide mixtures, eliminating silver iodide waste [1].